Superior JAK2 Selectivity Over Broad-Spectrum JAK Inhibitors
Bvb-808 demonstrates a 10-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) in vitro . This contrasts with broad-spectrum JAK inhibitors like ruxolitinib, which inhibits JAK1 and JAK2 with nearly equal potency (IC50 of 3.3 nM and 2.8 nM, respectively) [1].
| Evidence Dimension | Kinase Selectivity (Fold-Selectivity for JAK2) |
|---|---|
| Target Compound Data | ~10-fold over other JAK family members |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM (~1.2-fold selectivity) |
| Quantified Difference | Bvb-808 provides >8-fold higher selectivity for JAK2 vs. JAK1 compared to ruxolitinib |
| Conditions | In vitro kinase assays |
Why This Matters
For experiments requiring JAK2-specific pathway interrogation, Bvb-808 minimizes confounding effects from JAK1 inhibition, unlike broad-spectrum inhibitors.
- [1] Sensitivity and resistance of JAK2 inhibitors to myeloproliferative neoplasms. International Journal of Hematology. 2013. Ruxolitinib inhibits JAK1 and JAK2 at IC50 values of 3.3 and 2.8 nM, respectively. View Source
